3-(benzoylamino)-N-(tert-butyl)benzamide
Übersicht
Beschreibung
3-(benzoylamino)-N-(tert-butyl)benzamide is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.152477885 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
The synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives underlines the utility of 3-(benzoylamino)-N-(tert-butyl)benzamide in catalytic processes. These derivatives were prepared using Keggin-type heteropolyacids as environmentally benign catalysts, showcasing the compound's role in facilitating high-yielding reactions under solvent-free conditions and microwave irradiation. This method exemplifies green chemistry principles by minimizing solvent use and enhancing reaction efficiency, with the added benefit of exhibiting antibacterial and antifungal properties (Ighilahriz-Boubchir et al., 2017).
Anticancer and Antimicrobial Agents
Research on palladium, gold, and silver N-heterocyclic carbene complexes highlights another significant application. These metal complexes, synthesized from 1-benzyl-3-tert-butylimidazolium derivatives, have demonstrated potent anticancer and antimicrobial properties. Specifically, palladium complexes showed strong antiproliferative activity against various human tumor cells, including cervical, breast, and colon cancer cells, offering a promising avenue for developing new anticancer therapies. The antimicrobial efficacy of gold and silver complexes further underscores the versatility of these compounds in biomedical applications (Ray et al., 2007).
Asymmetric Synthesis and Drug Discovery
The compound's utility extends to asymmetric synthesis and drug discovery, particularly in synthesizing amines. N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, highlighting the role of tert-butyl groups in facilitating the preparation of enantioenriched amines. This methodology opens pathways for synthesizing a wide range of amines, including amino acids and amino alcohols, critical for pharmaceutical development (Ellman et al., 2002).
Pharmacological Potential
The exploration of benzamide derivatives in inhibiting histone deacetylase (HDA) unveils their potential in treating cancer. For instance, MS-27-275, a synthetic benzamide derivative, was found to inhibit HDA, causing hyperacetylation of nuclear histones in tumor cell lines and inducing cell cycle changes conducive to anticancer activity. The in vivo efficacy of MS-27-275 against human tumors highlights the promise of benzamide derivatives as novel chemotherapeutic agents, especially for cancers resistant to traditional treatments (Saito et al., 1999).
Eigenschaften
IUPAC Name |
3-benzamido-N-tert-butylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-18(2,3)20-17(22)14-10-7-11-15(12-14)19-16(21)13-8-5-4-6-9-13/h4-12H,1-3H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXBCUWCYNRQKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.